CHROMAN-4-ONE OXIME
Overview
Description
Chroman-4-one oxime: is a derivative of chroman-4-one, a significant structural entity in the class of oxygen-containing heterocycles. Chroman-4-one itself is a fusion of a benzene nucleus with a dihydropyran ring, making it a versatile scaffold in medicinal chemistry . The oxime derivative is formed by the reaction of chroman-4-one with hydroxylamine, resulting in the formation of a compound with potential biological and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One of the common methods for synthesizing chroman-4-one derivatives involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Cascade Radical Cyclization: Functionalized chroman-4-ones can also be synthesized from 2-(allyloxy)benzaldehydes with sodium sulfinates via cascade radical cyclization using silver nitrate as a catalyst and potassium persulfate as an oxidant in a DMSO/water mixture.
Industrial Production Methods: Industrial production methods for chroman-4-one oxime are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Chroman-4-one oxime can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potential biological activities .
Scientific Research Applications
Chemistry: Chroman-4-one oxime is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is being studied for its potential use in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of chroman-4-one oxime involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied, but it often involves the inhibition of key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Chroman-4-one: The parent compound, which lacks the oxime group but shares the core structure.
Chromone: Similar to chroman-4-one but with a double bond between C-2 and C-3.
Flavanone: A related compound with a similar structure but different biological activities.
Uniqueness: Chroman-4-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
N-(2,3-dihydrochromen-4-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWLISSVPQGXNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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